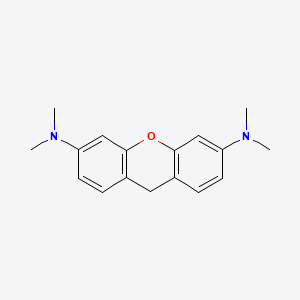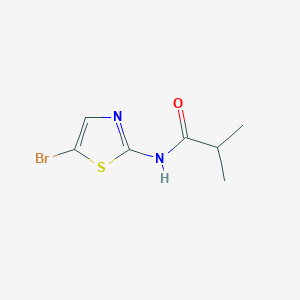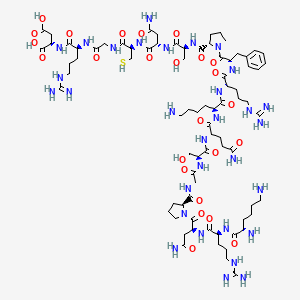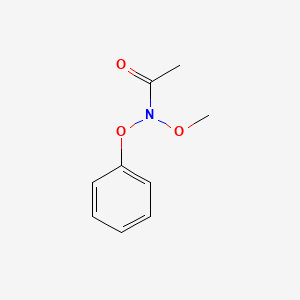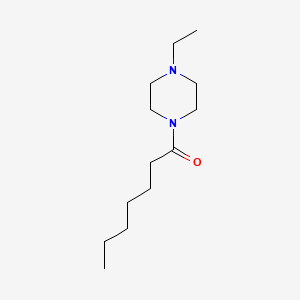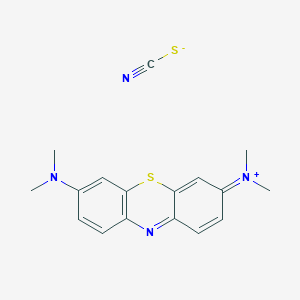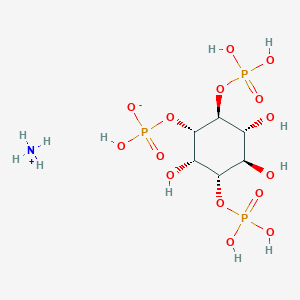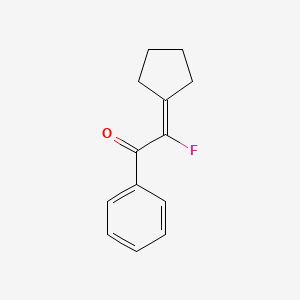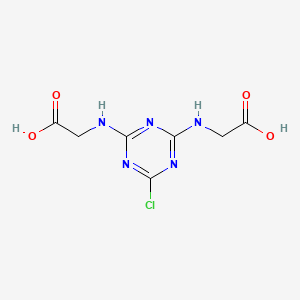![molecular formula C15H16ClN3O3 B13813399 2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxybenzoyl group, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-aminobenzamide.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et3N) to form the intermediate 2-[Amino-(4-methoxybenzoyl)amino]benzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the intermediate to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[Hydroxy-(4-methoxybenzoyl)amino]benzamide.
Reduction: Formation of 2-[Amino-(4-aminobenzoyl)amino]benzamide.
Substitution: Formation of N-alkylated derivatives of the compound.
科学的研究の応用
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methoxybenzamide
- 2-Amino-4-methoxybenzoic acid
- 2-Amino-4-methoxybenzothiazole
Uniqueness
2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
特性
分子式 |
C15H16ClN3O3 |
|---|---|
分子量 |
321.76 g/mol |
IUPAC名 |
2-[amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride |
InChI |
InChI=1S/C15H15N3O3.ClH/c1-21-11-8-6-10(7-9-11)15(20)18(17)13-5-3-2-4-12(13)14(16)19;/h2-9H,17H2,1H3,(H2,16,19);1H |
InChIキー |
XKVIBCGVDIKEHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
